molecular formula C16H16INO4S B11653914 Methyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Methyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11653914
M. Wt: 445.3 g/mol
InChI Key: HOLWZUWVEJEVNC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-iodophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate: is a complex organic compound that features a thiophene ring substituted with an iodophenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(4-iodophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method includes the iodination of a phenol derivative, followed by the formation of an acetamido linkage and subsequent attachment to a thiophene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[2-(4-iodophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology: In biological research, methyl 2-[2-(4-iodophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate is studied for its potential interactions with biological macromolecules. It may serve as a probe for understanding enzyme-substrate interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-iodophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The iodophenoxy group may facilitate binding to certain proteins or enzymes, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

  • Methyl 2-(2-(4-iodophenoxy)acetamido)benzoate
  • Methyl 2-[2-(4-iodophenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness: Methyl 2-[2-(4-iodophenoxy)acetamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H16INO4S

Molecular Weight

445.3 g/mol

IUPAC Name

methyl 2-[[2-(4-iodophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H16INO4S/c1-9-10(2)23-15(14(9)16(20)21-3)18-13(19)8-22-12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,19)

InChI Key

HOLWZUWVEJEVNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=C(C=C2)I)C

Origin of Product

United States

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